molecular formula C10H17N3O B1526489 {2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine CAS No. 1248489-19-1

{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine

Cat. No.: B1526489
CAS No.: 1248489-19-1
M. Wt: 195.26 g/mol
InChI Key: WXPHTCBFVUEGGB-UHFFFAOYSA-N
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Description

{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine is a pyridine derivative featuring a methanamine group at the 4-position of the pyridine ring and a 2-(dimethylamino)ethoxy substituent at the 2-position. It is frequently utilized as a pharmaceutical intermediate, as evidenced by its commercial availability through multiple suppliers .

Properties

IUPAC Name

2-[4-(aminomethyl)pyridin-2-yl]oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPHTCBFVUEGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, including receptors and enzymes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 201.26 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Modulation : The compound acts as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.
  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in metabolic processes, which can lead to therapeutic effects in disease models.

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that derivatives of this compound may modulate α7 nAChRs, which are implicated in cognitive functions and neuroprotection. A study demonstrated that certain modifications to the compound enhanced its potency as an allosteric modulator of these receptors:

CompoundEC50 (µM)Max Modulation (%)
7a0.14600
7b1.9600
7q0.381200

This modulation suggests potential applications in treating neurodegenerative diseases .

2. Inhibition of Dihydrofolate Reductase (DHFR)

The compound's structural analogs have been studied for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making these compounds candidates for cancer therapy:

Compound NameTarget EnzymeActivity
Pyrido[2,3-d]pyrimidine derivativesDihydrofolate ReductaseHigh Affinity

Inhibitors of DHFR are known to be effective against various cancers and autoimmune diseases .

Case Study 1: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, a derivative of this compound was administered to assess its neuroprotective properties. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer efficacy of the compound against human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a dimethylaminoethoxy group and a methanamine group. Its molecular formula is C10H17N3OC_{10}H_{17}N_{3}O with a molecular weight of 195.26 g/mol. The structural formula can be represented as follows:

  • IUPAC Name : 2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine
  • Canonical SMILES : CN(C)CCOC1=C(C=CN=C1)CN

Chemistry

The compound serves as a building block in organic synthesis and coordination chemistry. It can undergo various chemical reactions, including:

  • Oxidation : Using oxidizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Participating in nucleophilic substitution reactions.

These reactions facilitate the creation of more complex organic molecules and specialized ligands.

Biology

In biological contexts, {2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine is studied for its interactions with enzymes and receptors. It may act as an agonist or antagonist, influencing various biochemical pathways. Notably, it has shown promise in:

  • Antimicrobial Activity : Particularly against Mycobacterium tuberculosis (M.tb).
  • Cancer Research : Investigated for its potential to inhibit cancer cell proliferation, especially in cases involving mutant epidermal growth factor receptors (EGFR).

Medicine

The compound is being researched as a pharmaceutical intermediate for new drug development. Its unique properties may allow it to target specific diseases more effectively while minimizing side effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent TypeEffect on Activity against M.tbToxicity (VERO Cell Line)
Electron-donating groupsEnhanced activity>32 µg/mL
Electron-withdrawing groupsReduced efficacyN/A
Chain Length VariationsAffected solubility and potencyN/A

Case Study 1: Anti-Tubercular Activity

Research has demonstrated that specific derivatives of this compound exhibit over a five-fold increase in potency against M.tb compared to baseline compounds. These analogues also show favorable pharmacokinetic profiles, indicating their therapeutic potential against tuberculosis.

Case Study 2: Cancer Cell Proliferation Inhibition

In studies targeting cancer cell lines with mutant EGFR, compounds similar to this compound demonstrated significant inhibition of cell proliferation at concentrations below 1 mM. This suggests potential utility in treating lung cancer and other malignancies driven by EGFR mutations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in the substituents on the pyridine ring and the position of functional groups.

Substituent Variations at the Pyridine 2-Position

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
  • Structure: A 2-fluorophenoxy group replaces the dimethylaminoethoxy substituent at the pyridine 2-position.
  • Molecular Formula : C₁₂H₁₁FN₂O (MW: 218.23) .
  • Key Features : The aromatic fluorine atom may enhance metabolic stability and binding affinity in drug-receptor interactions due to its electron-withdrawing effects.
(2-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-4-yl)methanamine
  • Structure: A pyrrolidine (cyclic secondary amine) replaces the dimethylamino group in the ethoxy chain.
  • Molecular Formula : C₁₂H₁₉N₃O (MW: 221.30) .
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
  • Structure: A methoxyethoxy group replaces the dimethylaminoethoxy substituent.
  • Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22) .
  • Key Features : The flexible ether chain may improve solubility but lacks the tertiary amine’s protonation capability.

Variations in Pyridine Substitution Patterns

[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine
  • Structure : Methanamine is at the pyridine 2-position, with a 4-(2,2-difluoroethoxy) substituent.
  • Molecular Formula : C₈H₁₀F₂N₂O (MW: 188.18) .
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
  • Structure: A 2-methylphenoxy group is attached to the pyridine 4-position.
  • Molecular Formula : C₁₃H₁₄N₂O (MW: 214.27) .
  • Key Features: The aromatic methylphenoxy group increases hydrophobicity, which may affect membrane permeability.

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Functional Attributes
{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine 2-(dimethylamino)ethoxy (4) C₁₀H₁₇N₃O 203.27 Tertiary amine, hydrophilic
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 2-(2-fluorophenoxy) (4) C₁₂H₁₁FN₂O 218.23 Fluorine-enhanced stability
(2-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-4-yl)methanamine 2-(pyrrolidinylethoxy) (4) C₁₂H₁₉N₃O 221.30 Cyclic amine, steric bulk
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine 2-(methoxyethoxy) (4) C₉H₁₄N₂O₂ 182.22 Flexible ether chain
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine 4-(difluoroethoxy) (2) C₈H₁₀F₂N₂O 188.18 Electron-withdrawing substituent
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine 4-(2-methylphenoxy) (2) C₁₃H₁₄N₂O 214.27 Hydrophobic aromatic group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine
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